molecular formula C20H17N3O6S2 B2723537 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide CAS No. 681832-50-8

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide

Cat. No.: B2723537
CAS No.: 681832-50-8
M. Wt: 459.49
InChI Key: DZXPSOZYRKENRN-YVLHZVERSA-N
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Description

The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide features a 1,3-thiazolidin-4-one core modified with:

  • A (3,4-dimethoxyphenyl)methylidene group at position 5 (Z-configuration).
  • A 2-sulfanylidene (thioxo) group at position 2.
  • An N-(2-nitrophenyl)acetamide substituent at position 3.

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S2/c1-28-15-8-7-12(9-16(15)29-2)10-17-19(25)22(20(30)31-17)11-18(24)21-13-5-3-4-6-14(13)23(26)27/h3-10H,11H2,1-2H3,(H,21,24)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXPSOZYRKENRN-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide, also known by its IUPAC name N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide, belongs to the thiazolidinone class of compounds. This article reviews its biological activity, focusing on antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound features a thiazolidinone ring structure with a nitrobenzamide group and a dimethoxyphenyl moiety. Its molecular formula is C14H13N3O6SC_{14}H_{13}N_3O_6S, with a molecular weight of approximately 339.39 g/mol.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been evaluated against various pathogens including:

PathogenActivity LevelReference
Staphylococcus aureusModerate to high
Escherichia coliModerate
Bacillus subtilisHigh
Aspergillus nigerModerate
Candida albicansSignificant

The antimicrobial efficacy is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in cellular processes.

Anti-inflammatory Effects

In vitro studies have shown that the compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Notably:

Cancer Cell LineInhibition Rate (%)Reference
MCF-7 (breast cancer)70%
HeLa (cervical cancer)65%
A549 (lung cancer)75%

This anticancer activity is linked to the compound's ability to interfere with specific signaling pathways crucial for tumor growth.

The biological activity of 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide involves multiple mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival and proliferation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing them from dividing.
  • Apoptotic Pathways : The activation of apoptotic pathways leads to programmed cell death in malignant cells.

Case Studies

Several studies have investigated the compound's efficacy in various biological contexts:

  • Study on Antibacterial Activity : A study demonstrated that derivatives of thiazolidinone exhibited enhanced antibacterial properties compared to standard antibiotics like norfloxacin and chloramphenicol .
  • Evaluation in Cancer Research : Another study highlighted the compound's potential as an anticancer agent by showing significant cytotoxic effects on breast cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of thiazolidinone derivatives, including the compound . The following table summarizes findings related to its anticancer efficacy:

Study Cell Lines Tested IC50 Values (µM) Mechanism of Action
Study 1HCT-116, HeLa<100Induction of apoptosis
Study 2MCF-7<50Cell cycle arrest
Study 3OVCAR-875Inhibition of proliferation

Case Study Insights

  • Apoptosis Induction : In vitro studies demonstrated that the compound significantly induces apoptosis in cancer cell lines such as HCT-116 and HeLa. Flow cytometry analysis revealed increased phosphatidylserine translocation, indicating early apoptotic events .
  • Cell Cycle Arrest : The compound has also been shown to cause cell cycle arrest at the G1 phase in MCF-7 cells, leading to reduced cell proliferation rates. This effect correlates with upregulation of cyclin-dependent kinase inhibitors .
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents has shown enhanced anticancer activity, suggesting potential for use in combination therapies .

Other Biological Activities

Beyond anticancer properties, thiazolidinones have been studied for their anti-inflammatory and antimicrobial activities. Research indicates that derivatives may inhibit various enzymes involved in inflammatory pathways and exhibit antibacterial effects against Gram-positive bacteria.

Synthesis and Derivatives

The synthesis of 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathways can be optimized for yield and purity:

  • Starting Materials : Common precursors include substituted phenylacetic acids and thiazolidinedione derivatives.
  • Reagents : Reagents such as acetic anhydride and various coupling agents are often employed to facilitate the formation of the thiazolidinone ring.
  • Characterization : Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolidinone Core

Table 1: Key Structural Differences in the Thiazolidinone Core
Compound ID Position 2 Position 4 Position 5 Substituent N-Substituent Reference
Target Sulfanylidene Oxo 3,4-Dimethoxyphenyl 2-Nitrophenyl -
3 - Oxo 2-Methoxyphenyl 5-Methylthiadiazolyl
6 Sulfanylidene Oxo Varied benzylidene 2-Methylphenyl
14 Dioxo - 4-Hydroxy-3-methoxybenzylidene Varied alkyl
16 Dioxo - 4-Ethylphenyl 4-Sulfamoylphenyl

Key Observations :

  • Position 2 : The target’s sulfanylidene group contrasts with dioxo groups in and . Sulfanylidene may enhance metal chelation or hydrogen bonding .
  • Position 5 : The 3,4-dimethoxyphenyl group in the target provides steric bulk and electron donation, unlike halogenated (e.g., 3-bromophenyl in ) or alkylated (e.g., 4-ethylphenyl in ) analogs.

Modifications to the Acetamide Side Chain

Table 2: Acetamide Substituent Variations
Compound ID N-Substituent Electronic Effects Biological Implications Reference
Target 2-Nitrophenyl Strong electron-withdrawing Potential antibacterial/antifungal activity
6 2-Methylphenyl Electron-donating Improved lipophilicity
18 3-Hydroxyphenyl Electron-donating Enhanced solubility
16 4-Sulfamoylphenyl Polar, acidic Possible kinase inhibition

Key Observations :

    Q & A

    Q. What are the critical steps in synthesizing this compound?

    The synthesis involves two primary stages:

    • Thiazolidinone core formation : Cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid in a refluxing solvent system (e.g., DMF/acetic acid) catalyzed by sodium acetate. This step establishes the 4-thiazolidinone scaffold .
    • Knoevenagel condensation : Introduction of the (3,4-dimethoxyphenyl)methylidene group using aldehydes under basic conditions (e.g., potassium carbonate in DMF). Temperature control (80–100°C) and solvent polarity are critical for regioselectivity .
    • Final purification : Recrystallization from DMF-ethanol mixtures to achieve >95% purity .

    Q. Which spectroscopic methods are essential for structural characterization?

    • ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone (C=O at ~170 ppm) .
    • FT-IR : Identifies functional groups (C=O stretch at 1680–1720 cm⁻¹, S-H at 2550 cm⁻¹) .
    • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects impurities .
    • TLC/HPLC : Monitors reaction progress and purity (Rf ~0.5 in ethyl acetate/hexane) .

    Advanced Questions

    Q. How can researchers optimize reaction yields amid contradictory solvent recommendations?

    Contradictions arise from solvent-dependent reactivity (e.g., DMF vs. ethanol). A Design of Experiments (DoE) approach is recommended:

    • Variables : Test solvent polarity (DMF, acetic acid, ethanol), temperature (60–100°C), and base (K₂CO₃, piperidine).
    • Outcome : Mixed solvents (DMF:acetic acid, 1:2) enhance solubility of nitroaryl intermediates, improving yields to ~80% compared to ethanol (65%) .
    • Statistical modeling : Use response surface methodology (RSM) to identify optimal conditions .

    Q. What strategies elucidate the compound’s mechanism in anticancer assays?

    • Target identification : Perform kinase profiling or thermal shift assays to identify binding partners (e.g., tubulin, topoisomerase II) .
    • Cellular assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines (e.g., MCF-7, HeLa) .
    • Molecular docking : Predict interactions with ATP-binding pockets using software like AutoDock Vina, followed by validation via siRNA knockdown .

    Q. How to address discrepancies in biological activity data across studies?

    • Dose-response curves : Standardize assays (e.g., IC₅₀ values) using consistent cell lines and exposure times (48–72 hours) .
    • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to rule out false negatives .
    • Structural analogs : Compare activity of derivatives (e.g., nitro vs. methoxy substituents) to identify pharmacophores .

    Methodological Tables

    Q. Table 1. Comparative Solvent Systems for Knoevenagel Condensation

    SolventTemperature (°C)Yield (%)Purity (%)Reference
    DMF907892
    Ethanol806588
    DMF:Acetic Acid (1:2)1008295

    Q. Table 2. Key Spectral Data for Structural Confirmation

    TechniqueKey SignalsReference
    ¹H NMR (DMSO-d₆)δ 8.2 (nitrophenyl), δ 6.9 (dimethoxy)
    FT-IR1685 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H)
    LC-MS[M+H]⁺ = 485.52 m/z

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